1,1,1-Trifluoro-2-pentanol

Catalog No.
S6590534
CAS No.
433-24-9
M.F
C5H9F3O
M. Wt
142.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-pentanol

CAS Number

433-24-9

Product Name

1,1,1-Trifluoro-2-pentanol

IUPAC Name

1,1,1-trifluoropentan-2-ol

Molecular Formula

C5H9F3O

Molecular Weight

142.12 g/mol

InChI

InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

JSXJROCLUIYGSE-UHFFFAOYSA-N

SMILES

CCCC(C(F)(F)F)O

Canonical SMILES

CCCC(C(F)(F)F)O

Solvent and Reaction Media

TFPOH's polarity and ability to form hydrogen bonds make it a valuable solvent for various research purposes. Studies have explored its effectiveness in dissolving polar compounds and promoting specific reactions. For instance, research has shown its potential as a solvent in Heck reactions, a type of organic coupling reaction used in synthesizing complex molecules [].

Fluorine-Containing Building Block

The presence of three fluorine atoms on the first carbon atom introduces interesting properties to TFPOH. The carbon-fluorine bond is robust and influences the molecule's reactivity. Researchers are investigating TFPOH as a building block for the synthesis of novel fluorinated materials with potential applications in pharmaceuticals, agrochemicals, and functional materials [].

Physicochemical Studies

TFPOH's unique structure presents opportunities for researchers to study various physicochemical phenomena. Studies have explored its properties like hydrogen bonding behavior, solubility in different solvents, and thermal stability []. This information helps scientists understand the fundamental interactions between molecules and their impact on material properties.

Biological Applications

Preliminary research suggests potential biological applications for TFPOH. Some studies have investigated its antimicrobial activity against certain bacterial strains []. However, further research is needed to understand its mechanism of action and potential for development into effective antimicrobial agents.

1,1,1-Trifluoro-2-pentanol is an organic compound characterized by the presence of three fluorine atoms and a hydroxyl group attached to a pentane backbone. Its molecular formula is C5_5H9_9F3_3O, and it has a molecular weight of approximately 150.13 g/mol. This compound is notable for its unique properties imparted by the trifluoromethyl group, which enhances its stability and reactivity in various chemical contexts. The trifluoromethyl group contributes to its hydrophobic character, making it useful in applications where water resistance is advantageous .

  • Oxidation: Under specific conditions, it can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: It can be reduced to form other alcohol derivatives.
  • Nucleophilic Substitution: The hydroxyl group can be replaced by various functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

The biological activity of 1,1,1-trifluoro-2-pentanol has been explored primarily for its potential antimicrobial and antifungal properties. The presence of the trifluoromethyl group enhances its interaction with biological molecules, suggesting that it may influence enzyme activities and cellular pathways. Research indicates that derivatives of this compound could be developed into pharmaceuticals with improved efficacy due to their unique structural characteristics .

Several methods have been developed for synthesizing 1,1,1-trifluoro-2-pentanol:

  • Fluorination of Precursors: One common synthetic route involves the fluorination of 2-pentenal to produce 1,1,2,3-tetrafluoropentane. This intermediate can then undergo dehydrogenation to yield 1,1-difluoro-1-pentene, which is subsequently reacted with trifluoromethylating agents to form the final product.
  • Microbial Reduction: Another method involves using specific microorganisms to reduce 1,1,1-trifluoroacetone under controlled conditions. This biocatalytic approach allows for high optical purity and yield of the desired alcohol .

Studies on the interactions of 1,1,1-trifluoro-2-pentanol with biological targets have shown promising results. The compound's trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Furthermore, its hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability .

Several compounds share structural similarities with 1,1,1-trifluoro-2-pentanol. Below are some notable examples along with a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-PentanolHydroxyl group on a pentane backboneLacks fluorination; more hydrophilic
3-Trifluoromethyl-2-butanolTrifluoromethyl group on a butane backboneShorter carbon chain; different physical properties
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanolAmino group and trifluoromethyl groupContains an amino group; versatile for reactions
2-Hydroxy-3-trifluoromethylbutanoic acidHydroxyl and carboxylic acid functionalitiesAcidic nature; different reactivity profile

These compounds illustrate the diversity within fluorinated alcohols while highlighting the unique properties of 1,1,1-trifluoro-2-pentanol due to its specific structure and functional groups .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

142.06054939 g/mol

Monoisotopic Mass

142.06054939 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-23

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